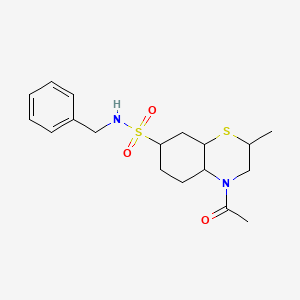
4-acetyl-N-benzyl-2-methyl-octahydro-2H-1,4-benzothiazine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This enzyme plays a crucial role in regulating gene expression through chromatin remodeling and is involved in various cellular processes, including cell growth and differentiation.
Preparation Methods
The synthesis of compound 17 involves multiple steps, starting with the formation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure undergoes various modifications to introduce functional groups such as acetyl, benzyl, and sulfonamide groups.
The industrial production of compound 17 may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yield and purity.
Chemical Reactions Analysis
Compound 17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 17 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of EP300 inhibition on various chemical processes.
Biology: The compound is used to investigate the role of EP300 in cellular processes such as gene expression, cell growth, and differentiation.
Medicine: Compound 17 is being explored for its potential therapeutic applications in treating diseases associated with dysregulated EP300 activity, such as cancer and inflammatory disorders.
Industry: The compound’s inhibitory effects on EP300 make it a valuable tool in the development of new drugs and therapeutic agents.
Mechanism of Action
Compound 17 exerts its effects by inhibiting the activity of EP300, a histone acetyltransferase enzyme. EP300 is responsible for acetylating histone proteins, which leads to chromatin remodeling and changes in gene expression. By inhibiting EP300, compound 17 prevents the acetylation of histones, thereby altering gene expression and affecting various cellular processes. The molecular targets and pathways involved include the EP300 enzyme and its associated signaling pathways.
Comparison with Similar Compounds
Compound 17 is unique in its specific inhibition of EP300. Similar compounds include:
Compound 17 (PMID 23642479): An analogue designed to inhibit cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases.
Compound 17 (PMID 34176264): An alectinib-based PROTAC degrader of anaplastic lymphoma kinase.
Compared to these compounds, compound 17 (PMID: 23888693) is distinct in its selective inhibition of EP300, making it a valuable tool for studying the specific role of this enzyme in various biological processes.
Properties
Molecular Formula |
C18H26N2O3S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-acetyl-N-benzyl-2-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazine-7-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S2/c1-13-12-20(14(2)21)17-9-8-16(10-18(17)24-13)25(22,23)19-11-15-6-4-3-5-7-15/h3-7,13,16-19H,8-12H2,1-2H3 |
InChI Key |
XWNJYOGTDUJRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2CCC(CC2S1)S(=O)(=O)NCC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















